Diphosphate

Übersicht

Beschreibung

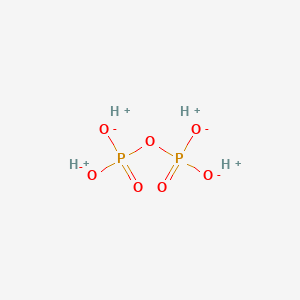

Diphosphat, auch bekannt als Pyrophosphat, ist eine chemische Verbindung, die aus zwei Phosphatgruppen besteht, die durch eine Sauerstoffbrücke miteinander verbunden sind. Es wird durch die Formel (P_2O_7^{4-}) dargestellt. Diphosphat spielt eine entscheidende Rolle in verschiedenen biochemischen Prozessen, darunter der Energiestoffwechsel und die Signaltransduktion. Es findet sich in vielen biologischen Molekülen wieder, wie z. B. Adenosindiphosphat (ADP) und Guanosindiphosphat (GDP), die für den zellulären Energietransfer unerlässlich sind.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Diphosphat kann durch Kondensation von zwei Phosphatgruppen synthetisiert werden. Eine gängige Methode beinhaltet das Erhitzen von Orthophosphaten auf hohe Temperaturen, was zur Freisetzung von Wasser und zur Bildung von Diphosphat führt: [ 2 \text{Na}2\text{HPO}_4 \rightarrow \text{Na}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] Diese Reaktion findet typischerweise bei Temperaturen zwischen 330 °C und 500 °C statt {_svg_1}.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Diphosphat häufig durch thermische Dehydratation von Natriumphosphat hergestellt. Der Prozess beinhaltet das Erhitzen von Natriumphosphat auf etwa 500 °C, was zur Bildung von Natriumdiphosphat und Wasser führt. Dieses Verfahren ist effizient und weit verbreitet in der Produktion von Diphosphat für verschiedene Anwendungen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Diphosphat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Hydrolyse: Diphosphat kann in Gegenwart von Wasser zu zwei Phosphationen hydrolysiert werden. [ \text{P}2\text{O}_7^{4-} + \text{H}_2\text{O} \rightarrow 2 \text{HPO}_4^{2-} ]

Komplexierung: Diphosphat kann Komplexe mit Metallionen bilden, wie z. B. Calcium und Magnesium, die in verschiedenen biologischen Prozessen wichtig sind.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Diphosphatreaktionen verwendet werden, sind Wasser für die Hydrolyse und Metallionen für die Komplexierung. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis. So erfolgt die Hydrolyse typischerweise unter milden Bedingungen, während die Komplexierung spezifische pH-Werte und Temperaturen erfordern kann {_svg_3}.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus Diphosphatreaktionen gebildet werden, sind Phosphationen und Metall-Diphosphat-Komplexe. Diese Produkte sind in verschiedenen biochemischen und industriellen Prozessen unerlässlich .

Wissenschaftliche Forschungsanwendungen

Diphosphat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Molekularbiologie: Es spielt eine Rolle bei der DNA- und RNA-Synthese, wobei es als Nebenprodukt während der Polymerisation von Nukleotiden freigesetzt wird.

Wirkmechanismus

Diphosphat übt seine Wirkung durch verschiedene Mechanismen aus, je nach seiner Rolle in biologischen Systemen. Im Energiestoffwechsel ist Diphosphat am Transfer von Phosphatgruppen beteiligt, der für die Synthese und Hydrolyse von ATP unerlässlich ist. Dieser Prozess wird durch Enzyme wie ATP-Synthase und Nukleosiddiphosphatkinase katalysiert . Bei der DNA- und RNA-Synthese wird Diphosphat als Nebenprodukt während der Polymerisation von Nukleotiden freigesetzt, die durch DNA- und RNA-Polymerasen katalysiert wird .

Analyse Chemischer Reaktionen

Types of Reactions

Diphosphate undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to form two phosphate ions in the presence of water. [ \text{P}_2\text{O}_7^{4-} + \text{H}_2\text{O} \rightarrow 2 \text{HPO}_4^{2-} ]

Complexation: This compound can form complexes with metal ions, such as calcium and magnesium, which are important in various biological processes.

Common Reagents and Conditions

Common reagents used in this compound reactions include water for hydrolysis and metal ions for complexation. The conditions for these reactions vary depending on the desired outcome. For example, hydrolysis typically occurs under mild conditions, while complexation may require specific pH levels and temperatures .

Major Products Formed

The major products formed from this compound reactions include phosphate ions and metal-diphosphate complexes. These products are essential in various biochemical and industrial processes .

Wissenschaftliche Forschungsanwendungen

Diphosphate has numerous applications in scientific research, including:

Wirkmechanismus

Diphosphate exerts its effects through various mechanisms, depending on its role in biological systems. In energy metabolism, this compound is involved in the transfer of phosphate groups, which is essential for the synthesis and hydrolysis of ATP. This process is catalyzed by enzymes such as ATP synthase and nucleoside this compound kinase . In DNA and RNA synthesis, this compound is released as a byproduct during the polymerization of nucleotides, which is catalyzed by DNA and RNA polymerases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Monophosphat: Besteht aus einer einzigen Phosphatgruppe. Es ist an verschiedenen biochemischen Prozessen beteiligt, fehlt aber an den Energietransferfähigkeiten von Diphosphat.

Triphosphat: Enthält drei Phosphatgruppen. Es ist energiereicher als Diphosphat und ein wichtiger Bestandteil von ATP.

Einzigartigkeit

Diphosphat ist einzigartig in seiner Fähigkeit, als Zwischenprodukt bei Energietransferprozessen zu fungieren. Seine Struktur ermöglicht es ihm, an der Bildung und Hydrolyse von energiereichen Phosphatbindungen teilzunehmen, was es für den zellulären Energiestoffwechsel unerlässlich macht. Zusätzlich unterscheidet es seine Rolle bei der Komplexierung mit Metallionen von anderen Phosphatverbindungen .

Biologische Aktivität

Diphosphates, particularly in the context of thiamin diphosphate (ThDP) and other this compound derivatives, play significant roles in various biological processes. This article explores the biological activity of diphosphates, focusing on their enzymatic functions, metabolic pathways, and potential therapeutic applications.

Overview of this compound Compounds

Diphosphates consist of two phosphate groups linked by a phosphoanhydride bond. They are essential for various biochemical reactions, particularly in energy transfer and metabolic pathways. Thiamin this compound (ThDP), for example, is a crucial cofactor for several enzymes involved in carbohydrate metabolism.

Enzymatic Roles of Diphosphates

-

Thiamin this compound (ThDP) :

- ThDP acts as a coenzyme for enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, facilitating decarboxylation reactions that are vital for energy production.

- It is involved in the synthesis of acetyl-CoA from pyruvate, linking glycolysis to the citric acid cycle.

- Cytidine 5′-Diphosphate (CDP) :

-

Isoprenoid Biosynthesis :

- Diphosphates are involved in the mevalonate pathway and the methylerythritol phosphate (MEP) pathway, which produce isoprenoids necessary for various cellular functions.

- DXP synthase, a ThDP-dependent enzyme, catalyzes the formation of 1-deoxy-D-xylulose 5-phosphate (DXP), a key intermediate in isoprenoid biosynthesis .

Case Study 1: Antimicrobial Targeting of DXP Synthase

Recent studies have focused on DXP synthase as an antimicrobial target due to its absence in humans but presence in many pathogenic bacteria. An activity-based probe (ABP) was developed to study DXP synthase's function in bacterial metabolism. This probe demonstrated low micromolar potency against DXP synthase, highlighting its potential as a target for narrow-spectrum antibacterial strategies .

Case Study 2: Prenyltransferases and Isoprenoid Diphosphates

Research into prenyltransferases has shown their role in synthesizing isoprenoid diphosphates. These enzymes exhibit significant transcriptional activity under various hormonal treatments, indicating their regulatory roles in plant metabolism. For instance, the expression levels of DfFPS1 increased significantly under methyl jasmonate treatment, suggesting its involvement in stress responses .

Tables Summarizing Biological Activities

| Compound | Biological Role | Key Findings |

|---|---|---|

| Thiamin this compound | Cofactor for decarboxylation enzymes | Essential for energy metabolism; involved in acetyl-CoA synthesis |

| Cytidine 5′-Diphosphate | Precursor for RNA synthesis | Active in stimulated lymphocytes; crucial for cell proliferation |

| Isoprenoid Diphosphates | Involved in biosynthesis pathways | Regulated by hormonal signals; critical for plant responses |

Research Findings

- Antiproliferative Activities : Some this compound derivatives have shown antiproliferative activity against cancer cell lines, indicating their potential as therapeutic agents .

- Immunosuppressive Effects : Certain diphosphates exhibit immunosuppressive properties, suggesting applications in managing autoimmune conditions .

- Cellular Mechanisms : The mechanisms by which diphosphates exert their effects often involve mitochondrial pathways and cellular signaling cascades that regulate proliferation and apoptosis.

Eigenschaften

IUPAC Name |

phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPKVPWEQAFLFU-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7P2-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074514 | |

| Record name | Diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14000-31-8 | |

| Record name | Pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14000-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014000318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14000-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3SSV2V6L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.